molecular formula C19H21N3O3S B5058545 N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide

Cat. No.: B5058545
M. Wt: 371.5 g/mol
InChI Key: FCFGAVSUZKBBEY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide typically involves the functionalization of the benzothiadiazole core. One common method is the phosphorylation of 4-amino-2,1,3-benzothiadiazole, followed by further modifications . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzothiadiazole core .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide involves its interaction with specific molecular targets. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in targeted tissues. The benzothiadiazole core plays a crucial role in this process by acting as a photosensitizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide is unique due to its specific functional groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where these properties are highly desirable .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-8-24-14-10-13(11-15(12-14)25-9-4-2)19(23)20-16-6-5-7-17-18(16)22-26-21-17/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGAVSUZKBBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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